P2X7 Antagonism: Comparison with Analog 13a
The target compound exhibits an IC50 of 4.02 µM for antagonism of the human P2X7 receptor expressed in 1321N1 cells, assessed by reduction in intracellular Ca2+ influx [1]. In comparison, a carbamate analog identified as 'compound 13a' in a separate study displayed an IC50 of 0.272 µM (272 nM) for P2X7 antagonism [2]. This indicates that the target compound is approximately 15-fold less potent than the most potent carbamate analog in that series, defining its position in the potency spectrum and highlighting that structural modifications can dramatically alter activity.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 4.02 µM (4.02E+3 nM) |
| Comparator Or Baseline | Carbamate analog 13a: 0.272 µM |
| Quantified Difference | ~15-fold lower potency |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; Ca2+ influx assay (target compound) vs. unspecified P2X7 assay (compound 13a) |
Why This Matters
This data quantifies the target compound's potency relative to a more potent carbamate, enabling researchers to select it for studies requiring a less potent probe or for structure-activity relationship (SAR) comparisons.
- [1] BindingDB. BDBM50596634 (CHEMBL5206955). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596634 View Source
- [2] dCollection. (n.d.). Urea- and carbamate-based P2X7R antagonists. Retrieved from search results (result 0) View Source
